molecular formula C5H10F2 B14657994 Butane, 2,2-difluoro-3-methyl- CAS No. 51891-58-8

Butane, 2,2-difluoro-3-methyl-

Cat. No.: B14657994
CAS No.: 51891-58-8
M. Wt: 108.13 g/mol
InChI Key: WTFQLRFJNHTEIC-UHFFFAOYSA-N
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Description

Butane, 2,2-difluoro-3-methyl- is an organic compound with the molecular formula C5H10F2. It is a branched alkane with two fluorine atoms attached to the second carbon and a methyl group attached to the third carbon. This compound is part of the larger family of fluorinated hydrocarbons, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane, 2,2-difluoro-3-methyl- typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-methyl-2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:

3-methyl-2-butanol+DASTButane, 2,2-difluoro-3-methyl-+by-products\text{3-methyl-2-butanol} + \text{DAST} \rightarrow \text{Butane, 2,2-difluoro-3-methyl-} + \text{by-products} 3-methyl-2-butanol+DAST→Butane, 2,2-difluoro-3-methyl-+by-products

Industrial Production Methods

In an industrial setting, the production of Butane, 2,2-difluoro-3-methyl- may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butane, 2,2-difluoro-3-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the removal of fluorine atoms, resulting in the formation of hydrocarbons.

Common Reagents and Conditions

    Substitution: Halogen exchange reactions using reagents like chlorine or bromine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of halogenated derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

Butane, 2,2-difluoro-3-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Butane, 2,2-difluoro-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Butane, 2,2-difluoro-: Similar structure but without the methyl group.

    Butane, 2,3-difluoro-: Fluorine atoms attached to different carbon atoms.

    Butane, 2,2-dichloro-3-methyl-: Chlorine atoms instead of fluorine.

Uniqueness

Butane, 2,2-difluoro-3-methyl- is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. The fluorine atoms increase the compound’s stability and reactivity, while the methyl group adds steric hindrance, affecting its interactions with other molecules.

Properties

CAS No.

51891-58-8

Molecular Formula

C5H10F2

Molecular Weight

108.13 g/mol

IUPAC Name

2,2-difluoro-3-methylbutane

InChI

InChI=1S/C5H10F2/c1-4(2)5(3,6)7/h4H,1-3H3

InChI Key

WTFQLRFJNHTEIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(F)F

Origin of Product

United States

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